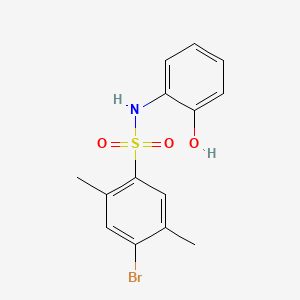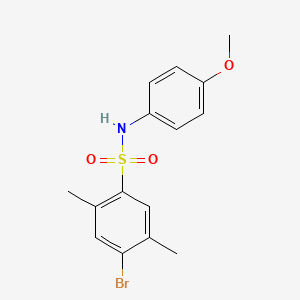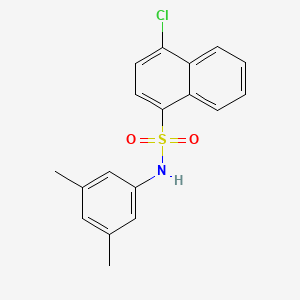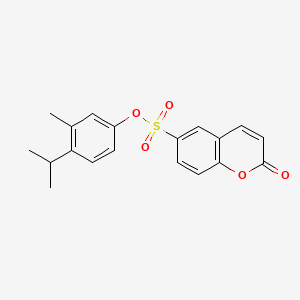
(3-Methyl-4-propan-2-ylphenyl) 2-oxochromene-6-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methyl-4-propan-2-ylphenyl) 2-oxochromene-6-sulfonate is a chemical compound with potential applications in scientific research. It is a sulfonated derivative of coumarin, a naturally occurring compound found in many plants. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied.
Mecanismo De Acción
The mechanism of action of (3-Methyl-4-propan-2-ylphenyl) 2-oxochromene-6-sulfonate is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been reported to scavenge free radicals and inhibit lipid peroxidation, indicating its potential as an antioxidant.
Biochemical and Physiological Effects
Studies have shown that (3-Methyl-4-propan-2-ylphenyl) 2-oxochromene-6-sulfonate exhibits anti-inflammatory and antioxidant activities in vitro. It has also been reported to inhibit the growth of cancer cells in vitro, indicating its potential as an antitumor agent. However, further studies are needed to determine its efficacy and safety in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (3-Methyl-4-propan-2-ylphenyl) 2-oxochromene-6-sulfonate is its potential as a lead compound for the development of new drugs with anti-inflammatory, antioxidant, and antitumor activities. However, its limitations include its low solubility in water and its potential toxicity, which may limit its use in vivo.
Direcciones Futuras
There are several future directions for research on (3-Methyl-4-propan-2-ylphenyl) 2-oxochromene-6-sulfonate. These include:
1. Further studies on its mechanism of action, particularly its interactions with COX-2 and other enzymes involved in inflammation and oxidative stress.
2. Studies on its efficacy and safety in vivo, including pharmacokinetic and toxicological studies.
3. Development of more efficient synthesis methods to improve its yield and purity.
4. Studies on its potential as a lead compound for the development of new drugs with anti-inflammatory, antioxidant, and antitumor activities.
5. Studies on its potential as a probe for investigating the roles of inflammation and oxidative stress in various diseases.
Métodos De Síntesis
The synthesis of (3-Methyl-4-propan-2-ylphenyl) 2-oxochromene-6-sulfonate has been reported in the literature using various methods. One such method involves the reaction of 3-methyl-4-isopropylphenol with 2-hydroxyacetophenone in the presence of a Lewis acid catalyst, followed by sulfonation with sulfuric acid. Another method involves the reaction of 3-methyl-4-isopropylphenol with 6-chloro-2-oxo-2H-chromene-3-carbaldehyde in the presence of a base, followed by sulfonation with sulfuric acid.
Aplicaciones Científicas De Investigación
(3-Methyl-4-propan-2-ylphenyl) 2-oxochromene-6-sulfonate has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit anti-inflammatory and antioxidant activities, making it a potential candidate for the development of new drugs. It has also been studied for its potential as an antitumor agent, with promising results in vitro.
Propiedades
IUPAC Name |
(3-methyl-4-propan-2-ylphenyl) 2-oxochromene-6-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5S/c1-12(2)17-7-5-15(10-13(17)3)24-25(21,22)16-6-8-18-14(11-16)4-9-19(20)23-18/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVQBQBAIVSBOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-3-oxopropyl]furan-2-carboxamide](/img/structure/B7453933.png)
![2-[4-(4-fluorophenyl)-2-methyl-1,3-thiazol-5-yl]-N-(3-morpholin-4-ylsulfonylphenyl)acetamide](/img/structure/B7453943.png)
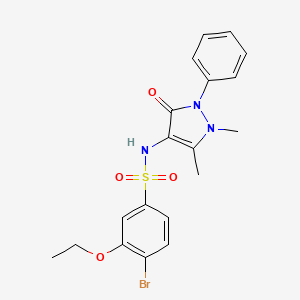
![2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-N-[2-[(5-methylfuran-2-yl)methyl]pyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B7453956.png)
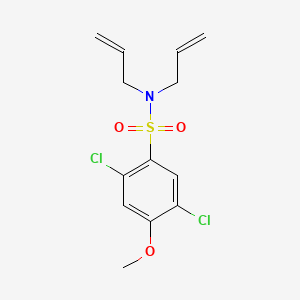
![Ethyl 4-[2-[1-(3,4-dimethylphenyl)sulfonylpiperidine-4-carbonyl]oxyacetyl]piperazine-1-carboxylate](/img/structure/B7453979.png)
![[2-Oxo-2-[2-[[2-(3-phenylpropanoyloxy)acetyl]amino]ethylamino]ethyl] 3-phenylpropanoate](/img/structure/B7453986.png)
![5-bromo-N-[2-[4-(5-bromo-2-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]-2-methoxybenzenesulfonamide](/img/structure/B7453990.png)
